molecular formula C18H19IN2S B5296776 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide

2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide

Cat. No. B5296776
M. Wt: 422.3 g/mol
InChI Key: AGGRBMSUVOTYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins and other biological molecules.

Mechanism of Action

The mechanism of action of 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its ability to bind to biological molecules such as proteins and lipids. The dye is excited by light of a specific wavelength and emits light at a longer wavelength, allowing it to be detected and visualized using fluorescence microscopy. The binding of the dye to biological molecules can alter their properties, including their conformation, stability, and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide depend on the specific biological system being studied. The dye can affect the structure and function of proteins and lipids, leading to changes in cellular processes such as signaling, transport, and metabolism. It can also affect the membrane properties of cells, including their fluidity and permeability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a wide range of biological molecules and can be detected using standard fluorescence microscopy techniques. However, there are also limitations to its use, including its potential toxicity to cells and its limited photostability, which can limit its usefulness for long-term imaging studies.

Future Directions

There are many potential future directions for the use of 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide in scientific research. One area of interest is the development of new labeling strategies that can improve its specificity and reduce its toxicity. Another area of interest is the use of the dye in combination with other imaging techniques, such as super-resolution microscopy, to study the structure and function of biological molecules at higher resolution. Additionally, the dye may have applications in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer and neurological disorders.
In conclusion, 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a versatile and widely used fluorescent dye that has many applications in scientific research. Its ability to label proteins and other biological molecules has allowed researchers to study their localization, trafficking, and interactions in living cells, as well as their structure and function. While there are limitations to its use, its potential for future development and application makes it a valuable tool for the study of biological systems.

Synthesis Methods

The synthesis of 2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves the reaction of 2-(2-anilino-1-propen-1-yl)benzothiazole with ethyl iodide in the presence of a base such as potassium carbonate. The product is obtained as a yellow powder that is soluble in water and other polar solvents.

Scientific Research Applications

2-(2-anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide has been extensively used in scientific research as a fluorescent dye. It is commonly used to label proteins and other biological molecules to study their localization, trafficking, and interactions in living cells. It has also been used to study the structure and function of biological membranes, including lipid bilayers and ion channels.

properties

IUPAC Name

N-[(E)-1-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-yl]aniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S.HI/c1-3-20-16-11-7-8-12-17(16)21-18(20)13-14(2)19-15-9-5-4-6-10-15;/h4-13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRBMSUVOTYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)NC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C(\C)/NC3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Anilino-1-propen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide

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